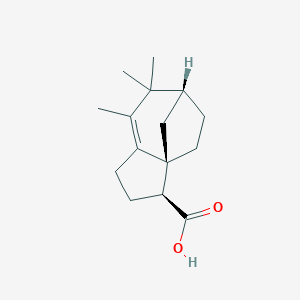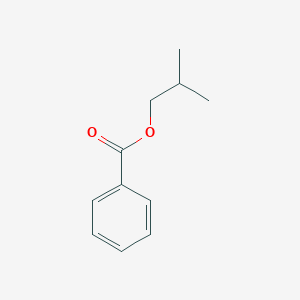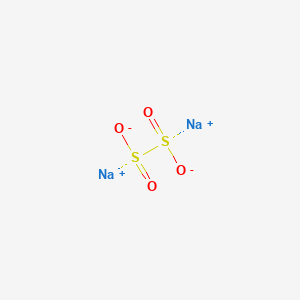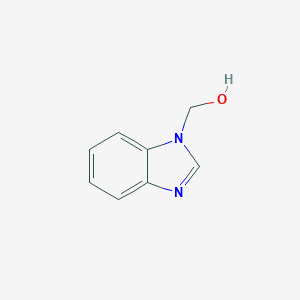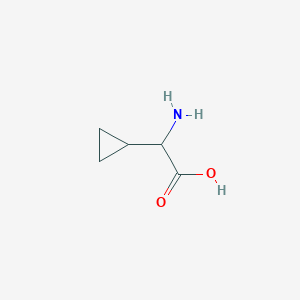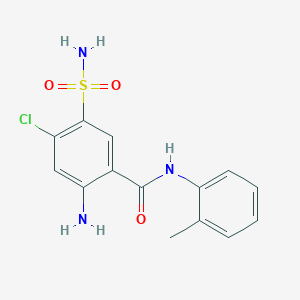
3,3-Dimethyl-1-heptene
Vue d'ensemble
Description
3,3-Dimethyl-1-heptene is a chemical compound with the molecular formula C9H18 . It has an average mass of 126.239 Da and a monoisotopic mass of 126.140854 Da .
Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-1-heptene consists of 9 carbon atoms and 18 hydrogen atoms . The IUPAC Standard InChI is InChI=1S/C9H18/c1-5-7-8-9(3,4)6-2/h6H,2,5,7-8H2,1,3-4H3 .Applications De Recherche Scientifique
Atmospheric Chemistry and Environmental Impact
The products of gas-phase reactions of ozone (O3) with various alkenes, including 1-heptene and its derivatives, have been studied. It was found that the reaction yields various carbonyl products, indicating the formation of OH radicals. This research is significant in understanding atmospheric chemistry and the environmental impact of these reactions (Atkinson, Tuazon, & Aschmann, 1995).
Synthetic Chemistry
In synthetic chemistry, the transformation of alkenes like 3,3-dimethyl-1-heptene is critical. For example, 2,3-dimethyl-1,3-butadiene has been used in reactions leading to key intermediates for the preparation of compounds like α-irone (Watanabe, Suga, & Fujita, 1973). Additionally, the dimerization of similar alkenes for fuel production has been explored, with a focus on efficient catalytic processes (Harvey & Quintana, 2010).
Polymer Chemistry
3,3-Dimethyl-1-heptene and related compounds have been used in polymer chemistry. For instance, optically active butadienes derived from alkenes have been polymerized, providing insights into the synthesis of polymers with specific optical properties (Janović & Fleš, 1971).
Reaction Kinetics and Mechanisms
Studying the reaction kinetics and mechanisms involving alkenes like 3,3-dimethyl-1-heptene provides fundamental insights into chemical reactivity. Research has been done on the rate constants for reactions with NO3 radicals, which is essential for understanding atmospheric reactions and pollutant formation (Aschmann & Atkinson, 2011).
Chemical Modification and Catalysis
3,3-Dimethyl-1-heptene has been involved in studies on chemical modification and catalysis. For example, research on modifying siloxanes via hydrosilylation catalyzed by rhodium complexes in ionic liquids has shown the potential for creating functional (poly)siloxanes and silicone polyethers (Marciniec, Maciejewski, Szubert, & Kurdykowska, 2006).
Structural and Conformational Analysis
The gas-phase structures of certain isomers, like dimethyl-substituted 1,5-diazabicyclo[3.1.0]hexanes, have been determined to understand their conformational and bonding properties. This research is crucial in the field of molecular design and drug development (Vishnevskiy et al., 2015).
Catalytic Applications
Catalytic applications of 3,3-dimethyl-1-heptene derivatives have been explored. For instance, the synthesis of complexes for catalytic conversions, such as cyclization reactions, has been studied to develop efficient catalytic processes (Liu et al., 1998).
Safety And Hazards
Propriétés
IUPAC Name |
3,3-dimethylhept-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-5-7-8-9(3,4)6-2/h6H,2,5,7-8H2,1,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETAFQBUDAJCAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40329782 | |
| Record name | 3,3-dimethyl-1-heptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-heptene | |
CAS RN |
19549-89-4 | |
| Record name | NSC157573 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157573 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-dimethyl-1-heptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B106495.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B106496.png)
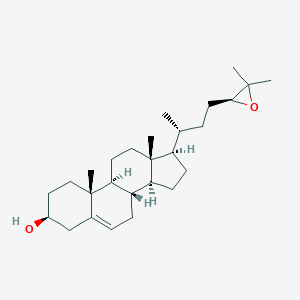
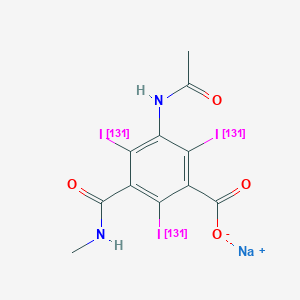



![3-Methylbenzo[b]thiophene](/img/structure/B106505.png)
